molecular formula C8H10ClNO B3179150 Indolin-5-ol hydrochloride CAS No. 92818-38-7

Indolin-5-ol hydrochloride

Cat. No.: B3179150
CAS No.: 92818-38-7
M. Wt: 171.62 g/mol
InChI Key: WIWKCRIYFOSRLN-UHFFFAOYSA-N
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Description

Indolin-5-ol hydrochloride is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, specifically, is a derivative of indoline, which is a bicyclic organic compound with aromatic and weakly basic properties .

Mechanism of Action

Target of Action

Indolin-5-ol hydrochloride, like many indoline derivatives, has been found to have significant neuroprotective effects . It has been shown to have a binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in the central nervous system . These receptors are involved in synaptic plasticity and memory function, making them a key target for neuroprotective agents.

Mode of Action

The compound interacts with its targets, the NMDA-GluN2B receptors, resulting in neuroprotective effects . It has been shown to exert protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that this compound may inhibit oxidative stress, a key factor in neuronal damage.

Biochemical Pathways

They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to its diverse biological effects.

Pharmacokinetics

It is known that indoline compounds generally have high gastrointestinal absorption and are bbb permeant . They are also known to be P-gp substrates . These properties suggest that this compound likely has good bioavailability.

Result of Action

The result of this compound’s action is primarily neuroprotective. It has been shown to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that it may be effective in protecting neurons from ischemic stroke.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Indolin-5-ol hydrochloride, often involves cyclization reactions. One common method is the palladium-catalyzed cyclization of alkynes . Another approach involves the Fischer indolization reaction, where enol derivatives are exposed to hydrochloric acid under reflux conditions .

Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for this compound would involve similar cyclization and indolization reactions, scaled up for industrial use.

Chemical Reactions Analysis

Types of Reactions: Indolin-5-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Indolin-5-ol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Indolin-5-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWKCRIYFOSRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-5-ol hydrochloride
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Indolin-5-ol hydrochloride
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Indolin-5-ol hydrochloride
Reactant of Route 5
Indolin-5-ol hydrochloride
Reactant of Route 6
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